2-(Benzyl(2-oxo-3-bornyl)amino)-N,N-dimethylacetamide
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Overview
Description
BRN 2820136 is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. It is known for its unique properties and versatility in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BRN 2820136 involves several steps, starting with the reaction of Benzo (B) thiophene with chlorobenzene. The specific method includes reacting Benzo (B) thiophene with alkali metal chloride and chlorobenzene, followed by acidification to obtain the target product .
Industrial Production Methods
Industrial production of BRN 2820136 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
BRN 2820136 undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of BRN 2820136 include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results.
Major Products Formed
The major products formed from the reactions of BRN 2820136 depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
BRN 2820136 has a wide range of scientific research applications, including:
Chemistry: Used as a starting material or intermediate in organic synthesis reactions.
Biology: Acts as a catalyst in certain biochemical reactions.
Industry: Used in the production of various industrial chemicals and materials .
Mechanism of Action
The mechanism of action of BRN 2820136 involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
BRN 2820136 can be compared with other similar compounds, such as:
3-Chlorobenzo [B]-2-thiophenecarboxylic acid: Similar in structure but differs in its specific functional groups and reactivity.
Fmoc-1-AminocyClohexanecarboxylic acid: Another compound with similar applications in organic synthesis but with different chemical properties.
BRN 2820136 stands out due to its unique combination of properties, making it highly versatile and valuable in various scientific and industrial applications.
Properties
CAS No. |
97658-04-3 |
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Molecular Formula |
C21H30N2O2 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
2-[benzyl-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanyl)amino]-N,N-dimethylacetamide |
InChI |
InChI=1S/C21H30N2O2/c1-20(2)16-11-12-21(20,3)19(25)18(16)23(14-17(24)22(4)5)13-15-9-7-6-8-10-15/h6-10,16,18H,11-14H2,1-5H3 |
InChI Key |
UXHAXDJJAVKGMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2N(CC3=CC=CC=C3)CC(=O)N(C)C)C)C |
Origin of Product |
United States |
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